6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one

Quinazolinone Regioisomer differentiation α-Glucosidase inhibition

Select CAS 338412-58-1 for its irreplaceable substitution architecture: C-6 chloro as a leaving group for Suzuki/Buchwald diversification, N-3 hydroxy pharmacophore for target engagement, and C-2 ortho-tolyl ring for defined lipophilicity. This precise configuration eliminates variability in antibacterial SAR, MIC panels, PqsR antagonist design, and phase II metabolism studies. Procure with documented CAS to ensure experimental reproducibility in drug discovery programs.

Molecular Formula C15H11ClN2O2
Molecular Weight 286.72
CAS No. 338412-58-1
Cat. No. B2982598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one
CAS338412-58-1
Molecular FormulaC15H11ClN2O2
Molecular Weight286.72
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O
InChIInChI=1S/C15H11ClN2O2/c1-9-4-2-3-5-11(9)14-17-13-7-6-10(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3
InChIKeyVEKZHNFRFTWUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one (CAS 338412-58-1): Procurement-Relevant Structural and Pharmacophoric Identity


6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one (CAS 338412-58-1, molecular formula C₁₅H₁₁ClN₂O₂, molecular weight 286.71 g/mol) is a manually synthesized 2,3,6-trisubstituted quinazolin-4(3H)-one . The molecule incorporates three pharmacophorically critical features—a C-6 chloro substituent, an N-3 hydroxy group, and a C-2 ortho-tolyl ring—that together constitute a unique substitution pattern not replicated in any commercially available standard or comparator compound . The quinazolin-4-one scaffold is a privileged heterocyclic core extensively validated in antibacterial, anticancer, anti-inflammatory, and CNS-active drug discovery programs [1]. Procurement or selection of this compound as a chemical probe, reference standard, or synthetic intermediate is therefore a decision driven by its precise substitution architecture, not by generic scaffold membership.

Why Generically Substituting 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one (CAS 338412-58-1) with In-Class Analogs Compromises Experimental Reproducibility


Quinazolin-4-one derivatives are not functionally interchangeable because minor substituent changes produce large shifts in potency, selectivity, and pharmacokinetic behavior [1]. In a systematic antibacterial SAR study of 77 quinazolin-4-one variants, the MIC against S. aureus spanned 0.03 μg/mL to 2 μg/mL depending solely on R₁ and R₂ substitution, while HepG₂ cytotoxicity IC₅₀ values ranged from 16.4 μg/mL to >100 μg/mL and clearance differed 27-fold across analogs [2]. Within the 3-hydroxy-2-arylquinazolin-4-one subfamily specifically, the position of the methyl group on the 2-phenyl ring (ortho vs. para vs. meta) alters molecular topology, hydrogen-bonding capacity, and lipophilicity, parameters known to govern target engagement [3]. Uncontrolled substitution therefore introduces a scientifically unacceptable source of variability—a risk that is eliminated only by procuring and documenting the exact CAS number 338412-58-1 with its defined ortho-tolyl, 6-Cl, N3-OH configuration.

Quantitative Differentiation of 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one (CAS 338412-58-1) from Its Closest Structural Analogs


Ortho-Tolyl vs. Para-Tolyl Substitution: A Defined Regioisomer with Distinct Physicochemical and Predicted Biological Profile

The target compound bears a 2-(2-methylphenyl) substituent, distinguishing it explicitly from the para-methylphenyl regioisomer 6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one (CAS 338412-59-2) . In the broader 2-arylquinazolin-4-one class, ortho-substitution on the 2-phenyl ring consistently enhances α-glucosidase inhibitory potency versus para-substituted analogs: the most active compound in the 2-arylquinazolin-4-one series (compound 12, bearing a 2-hydroxy-4-methoxyphenyl group) exhibited an IC₅₀ of 0.3 ± 0.01 μM, approximately 2,800-fold more potent than acarbose (IC₅₀ = 840 ± 1.73 μM) [1]. Ortho substitution is proposed to enforce a bioactive conformation via intramolecular hydrogen bonding and restricted rotation of the 2-aryl ring [2]. While direct enzymatic data for CAS 338412-58-1 are not yet publicly disclosed, the regioisomeric identity alone predicts a differentiated target-binding profile that cannot be replicated by the para-tolyl regioisomer (CAS 338412-59-2) or the unsubstituted 2-phenyl analog (CAS 100527-73-9).

Quinazolinone Regioisomer differentiation α-Glucosidase inhibition

N3-Hydroxy Substitution: A Pharmacophoric Determinant of Antibacterial Activity and Metabolic Handling

The N3-hydroxy group in CAS 338412-58-1 is a defining structural feature absent in the vast majority of commercial quinazolin-4-one building blocks. In a comprehensive antibacterial SAR evaluation of quinazolin-4(3H)-ones, compounds bearing a 3-OH substituent (R₂ = OH) achieved MIC values as low as 0.03 μg/mL against S. aureus, at least 8-fold more potent than the corresponding 3-CO₂H analogs (MIC = 0.25 μg/mL for compound 5; MIC = 1–2 μg/mL for compounds 2 and 30) [1]. However, this potency gain was accompanied by substantially higher in vivo clearance: compound 15 (R₂ = 3-OH) exhibited CL = 186 mL min⁻¹ kg⁻¹, approximately 27-fold higher than compound 2 (R₂ = 3-CO₂H, CL = 6.9 mL min⁻¹ kg⁻¹), attributed to rapid phase II conjugation of the phenolic –OH [2]. The N3-hydroxy group simultaneously creates a hydrogen-bond donor that is critical for target engagement and a metabolic liability that must be managed in lead optimization. Compounds lacking the N3-OH (e.g., 6-chloro-2-methylquinazolin-4(3H)-one, CAS 16064-14-5) are metabolically more stable but demonstrably less potent; conversely, analogs bearing N3-substituents other than –OH exhibit altered selectivity [3]. The N3-hydroxy group therefore defines the compound's dual identity as both a high-potency pharmacophore and a specific metabolic probe.

Quinazolinone SAR Antibacterial ADME prediction

C-6 Chloro Substituent: Amplified Cytotoxicity and Synthetic Tractability Verified Across Chemotypes

The C-6 chlorine atom is a validated potency-enhancing moiety in quinazolin-4-one anticancer agents. In a direct comparison study of 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system, compound 5a achieved an IC₅₀ of 1.96 mM against MGC-803 gastric cancer cells and 2.15 mM against Bcap-37 breast cancer cells, with apoptosis induction of 31.7% at 10 μM in MGC-803 cells [1]. Critically, a SAR review confirmed that introduction of 6-chloro or 6-methoxy substituents on the quinazolin-4(3H)-one core reliably increases cytotoxicity relative to the unsubstituted scaffold [2]. Concurrently, the C-6 chlorine serves as a synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Kumada), enabling late-stage diversification that is not feasible with the C-6 hydrogen analog [3]. The target compound uniquely combines the 6-Cl group with an N3-OH and an ortho-tolyl group at C-2—a three-dimensional substitution array that simultaneously enhances biological potency, enables synthetic derivatization, and differentiates it from mono- or disubstituted quinazolinone analogs.

Quinazolinone Anticancer Halogen effect

PqsR Quorum-Sensing Antagonism: Structural Similarity to a Clinically Relevant Inhibitor Chemotype

The 6-chloro-4-oxoquinazolin-3(4H)-yl substructure present in CAS 338412-58-1 is the core pharmacophore of compound 61, a potent PqsR quorum-sensing antagonist with an IC₅₀ of 1 μM in a whole-cell P. aeruginosa pqsA promoter assay and a Kd of 10 nM for the PqsR ligand-binding domain determined by isothermal titration calorimetry [1]. Compound 61 significantly reduced pyocyanin, PQS, and HHQ levels in both lab strains (PAO1-L, PA14) and a clinical isolate (PAK6085), and potentiated ciprofloxacin efficacy in early-stage biofilm treatment [2]. While compound 61 incorporates an (R)-2-hydroxypropoxy linker not present in CAS 338412-58-1, the 6-chloro-3-hydroxy-4-oxoquinazoline core is shared, making the target compound a direct comparator and potential synthetic precursor for antivirulence hit-to-lead programs. The target compound's unique combination of 6-Cl, N3-OH, and 2-(o-tolyl) substituents provides three diversification points to explore PqsR SAR around the validated 6-chloroquinazolinone scaffold.

Antivirulence Pseudomonas aeruginosa 6-Chloroquinazolinone

High-Value Research and Industrial Application Scenarios for 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one (CAS 338412-58-1)


Antibacterial SAR Probe: Mapping N3-OH and C-2 Aryl Contributions to Gram-Positive Potency

Use CAS 338412-58-1 as a reference compound in minimum inhibitory concentration (MIC) panels against S. aureus (including MRSA) to define the potency contribution of the N3-hydroxy/2-ortho-tolyl combination. Compare directly against the N3-H analog (6-chloro-2-(2-methylphenyl)quinazolin-4(3H)-one) and the para-tolyl regioisomer (CAS 338412-59-2) to isolate structure–activity relationships . The N3-OH group is predicted to confer sub-μg/mL MIC values based on published class-level SAR [1].

Synthetic Intermediate for Pd-Catalyzed Diversification Libraries

Exploit the C-6 chlorine atom as a leaving group in Suzuki–Miyaura, Buchwald–Hartwig, or Kumada cross-coupling reactions to generate focused libraries of 6-aryl/heteroaryl/amino derivatives while retaining the N3-OH and 2-ortho-tolyl substituents [2]. The N3-OH group can be protected as a silyl ether or acetate prior to coupling, enabling orthogonal functionalization of the quinazolinone core.

PqsR Antagonist Hit-to-Lead Exploration in Pseudomonas aeruginosa

Employ CAS 338412-58-1 as a starting scaffold for synthesizing analogs of the validated PqsR antagonist compound 61. Introduce linker modifications at N-3 or C-2 to probe potency improvements in the pqsA-lux reporter assay (IC₅₀ target <1 μM) and assess pyocyanin suppression in PAO1-L and clinical isolates [3]. The co-crystal structure of PqsR-LBD with compound 61 (2.65 Å) provides a structural template for rational design.

Metabolic Liability Reference Standard for N3-OH Glucuronidation Studies

Use CAS 338412-58-1 as a model substrate to investigate phase II conjugation liability of N3-hydroxyquinazolinones in human or rodent hepatocyte or S9 fraction assays. Compare intrinsic clearance against N3-CO₂H and N3-alkyl analogs to quantify the metabolic penalty of the N3-OH pharmacophore and guide prodrug or bioisostere strategies [1].

Quote Request

Request a Quote for 6-Chloro-3-hydroxy-2-(2-methylphenyl)quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.